2-thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one
Overview
Description
2-Thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one is a chemical compound that belongs to a class of fused triazine derivatives. These compounds are of significant interest due to their potential biological activities and their use as building blocks in organic synthesis for creating various heterocyclic compounds with potential pharmacological applications .
Synthesis Analysis
The synthesis of 2-thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one derivatives often involves multistep reactions starting from simple precursors. For instance, the synthesis can involve the reaction of 2-amino-1,3,4-thiadiazoles with various reagents to obtain substituted derivatives . Another approach includes the one-pot reaction of thioxotriazine derivatives with aldehydes and chloroacetic acid to afford various fused triazine derivatives . Additionally, the reaction of cyanothioacetamide derivatives with hydrazinothiazoles can lead to the formation of annelated pyran, thiazole, triazole, and triazine derivatives .
Molecular Structure Analysis
The molecular structure of these compounds is often confirmed using a combination of spectroscopic techniques such as UV, IR, NMR, and sometimes X-ray crystallography. For example, the crystal structure of 1-thioxotetrahydropyridazino[1,2-a][1,2,4]triazin-4-(1H)-one, a related compound, revealed it to be an axially chiral molecule existing as a racemate in the solid state . Similarly, the structure of 3-benzoyl-6-methyl-5H-thiazolo[2,3-c][1,2,4]triazine was established by X-ray structural analysis .
Chemical Reactions Analysis
These triazine derivatives can undergo various chemical reactions to form new compounds. For instance, they can react with mercaptoacetic acid, arylidenemalononitriles, and aminopyrazoles to yield different heterocyclic structures . They can also undergo heterocyclization with hydrazine hydrate and phenylhydrazine to give pyrazolines . Furthermore, the reaction with diazotized compounds can lead to the formation of pyrazolo[5,1-c][1,2,4]triazines and arylhydrazones .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of the thioxo group and the fused triazine ring system can impart unique electronic and steric characteristics, which can be explored through computational methods such as density functional theory (DFT) . These properties are crucial for understanding the reactivity and potential biological activity of the compounds. QSAR modeling can be used to predict the relationship between molecular descriptors and biological activity, such as inhibition of thymidine phosphorylase .
Scientific Research Applications
Results
The studies identified compounds with mixed-mode enzyme inhibition, demonstrating the ability to attenuate the expression of angiogenic markers in cancer cells at sublethal concentrations. Some compounds showed inhibitory activity comparable or better than the positive control, 7-deazaxanthine .
Energetic Materials
Results
Some derivatives exhibited excellent insensitivity and detonation performance, suggesting potential as secondary explosives. The relationship between weak interactions and sensitivity was also studied through X-ray diffraction .
Heat-Resistant Explosives
Methods of Application
Results: One particular azo compound showed remarkable density, thermal stability, and detonation performance, outperforming current heat-resistant explosives .
Primary Explosives
Methods of Application
Results: Several compounds were found to be very sensitive but had high calculated detonation performance, indicating strong possibilities for applications as primary explosives .
Anti-Cancer Drug Design
Methods of Application
Results: The research led to the identification of promising inhibitors that could form the basis for new anti-cancer drugs .
Molecular Docking Studies
Methods of Application
Results: The docking studies provided insights into the binding mechanisms and supported the experimental results, aiding in the design of novel inhibitors .
Antiviral Agents
Methods of Application
Results: Some derivatives demonstrated significant inhibitory effects on the targeted viral enzymes, suggesting potential applications in antiviral drug development .
Agricultural Chemicals
Results
Organic Light-Emitting Diodes (OLEDs)
Methods of Application
Results: Some derivatives have shown promising electroluminescent properties, with high luminance and stability, making them suitable for use in OLED displays .
Corrosion Inhibitors
Methods of Application
Results: Certain derivatives have demonstrated significant corrosion inhibition efficiency, suggesting their potential use in industrial applications to extend the lifespan of metal components .
Sensor Technology
Methods of Application
Results: The sensors developed using these derivatives have shown high sensitivity and selectivity, indicating their usefulness in environmental monitoring and diagnostics .
Solar Cells
Methods of Application
Results: Some derivatives have exhibited good photovoltaic performance, with decent power conversion efficiencies, suggesting their potential in solar energy harvesting .
Safety And Hazards
The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
properties
IUPAC Name |
2-sulfanylidene-6H-pyrazolo[1,5-a][1,3,5]triazin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4OS/c10-5-8-4(11)7-3-1-2-6-9(3)5/h1-2,6H,(H,8,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSDVMSKYUWULF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNN2C1=NC(=S)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40384558 | |
Record name | 2-thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40384558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one | |
CAS RN |
34682-99-0 | |
Record name | 2-thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40384558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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